Phosphorous Acid Trioleyl Ester

Vue d'ensemble

Description

It is a clear liquid with a specific gravity of 0.88 and a flash point of 225°C . This compound is primarily used in industrial applications due to its unique chemical properties.

Méthodes De Préparation

Phosphorous Acid Trioleyl Ester can be synthesized through esterification reactions involving phosphorous acid and oleyl alcohol. One common method involves the reaction of phosphorous acid with oleyl alcohol in the presence of a catalyst such as triphenylphosphine oxide and oxalyl chloride at room temperature . This reaction typically yields high purity this compound.

Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.

Analyse Des Réactions Chimiques

Phosphorous Acid Trioleyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acids.

Substitution: It can undergo substitution reactions with alcohols, amines, and phenols to form various phosphoramidates and phosphoramides.

Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various catalysts such as triphenylphosphine oxide . The major products formed from these reactions are phosphonic acids, phosphoramidates, and phosphoramides.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

Phosphorous Acid Trioleyl Ester exhibits notable fungicidal properties, especially against oomycetes, which are responsible for several plant diseases. Research has demonstrated its effectiveness in controlling pathogens such as Phytophthora species, which cause root and crown rot in crops like tomatoes and peppers. Studies indicate that while phosphorous acid can suppress these pathogens, it should not be considered a substitute for phosphorus fertilization, as it does not provide the necessary nutrients for plant growth .

Nutritional Value

In addition to its antifungal properties, phosphorous acid can serve as a nutrient source for plants. However, experiments have shown that using it as the sole phosphorus source may lead to deficiency symptoms in hydroponically grown plants. This dual role highlights its importance in integrated pest management strategies while ensuring proper nutrient supply .

Industrial Applications

Polymer Stabilization

This compound is utilized as a stabilizer in various polymers, particularly in halogen-containing plastics like polyvinyl chloride (PVC). Its role as a stabilizer is crucial in enhancing the thermal and oxidative stability of these materials during processing and application. The compound acts as a Lewis base, forming coordination complexes with metal ions that are integral to industrial catalysts used in reactions such as hydroformylation and hydrocyanation .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Agriculture | Fungicide against Phytophthora | Disease control in crops |

| Nutrient source for plants | Supports plant growth | |

| Polymer Industry | Stabilizer in PVC and other polymers | Enhances thermal/oxidative stability |

| Catalyst component | Improves reaction efficiency |

Flame Retardant Applications

This compound serves as an effective flame retardant additive in various materials including hydraulic fluids, lubricating oils, adhesives, and coatings. Its incorporation into these products helps to reduce flammability and enhance safety during use. The compound’s mechanism involves the formation of a protective char layer upon combustion, which inhibits further burning .

Safety Assessments

The safety of this compound has been evaluated by various regulatory bodies. For instance, the European Food Safety Authority (EFSA) assessed its use as an additive in food contact materials and concluded that it does not pose a significant risk to consumers when used within specified limits . Moreover, studies have indicated potential neurotoxic effects at high exposure levels; however, typical industrial applications remain within safe exposure limits .

Case Studies

Case Study 1: Agricultural Efficacy

In a controlled study on tomato plants infected with Phytophthora, researchers applied this compound at varying concentrations. Results showed a significant reduction in disease severity at concentrations above 0.5% compared to untreated controls. This underscores its potential as an effective fungicide in agricultural practices.

Case Study 2: Polymer Stability

A comparative analysis of PVC formulations with and without this compound revealed that the treated samples exhibited improved thermal stability during processing at elevated temperatures. The addition of this ester reduced the rate of degradation products significantly compared to formulations lacking the stabilizer.

Mécanisme D'action

Phosphorous Acid Trioleyl Ester functions as an antioxidant by decomposing hydroperoxides in a Lewis acid-catalyzed reaction . The effective catalyst is formed from the starting ester by reaction with hydroperoxides, leading to the formation of acidic hydrogen phosphates. These phosphates act as chain-breaking antioxidants, terminating radical chain oxidation processes .

Comparaison Avec Des Composés Similaires

Phosphorous Acid Trioleyl Ester is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Tris(2,4-di-tert-butylphenyl) phosphite: Known for its high antioxidant activity in polymers.

Triphenyl phosphite: Commonly used as a stabilizer in plastics and rubber.

Tris(nonylphenyl) phosphite: Used as a heat stabilizer in PVC and other polymers.

This compound stands out due to its ability to form stable phosphonic acids and its effectiveness as an antioxidant in various industrial applications .

Activité Biologique

Phosphorous Acid Trioleyl Ester, also known as trioleyl phosphate, is an ester derived from phosphorous acid and oleyl alcohol. This compound has garnered attention in various fields, including agriculture, pharmaceuticals, and cosmetics, due to its unique biological activities and potential applications.

Chemical Structure and Properties

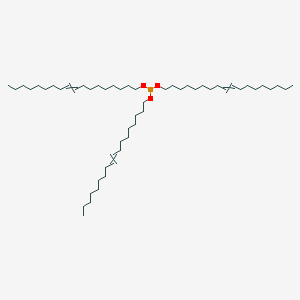

Trioleyl phosphate consists of three oleyl groups esterified to a phosphorous acid molecule. Its chemical structure can be represented as follows:

This compound is characterized by its hydrophobic nature due to the long oleyl chains, which influences its biological interactions and applications.

1. Toxicological Profile

Trioleyl phosphate exhibits a relatively low toxicity profile in various studies. The oral LD50 (lethal dose for 50% of the population) for similar alkyl phosphates is generally greater than 2 g/kg in rats, indicating a low acute toxicity level . Chronic exposure studies have shown that while there are some adverse effects at high doses (e.g., renal lesions), no significant long-term health risks were identified at lower concentrations .

2. Metabolism and Excretion

Research indicates that trioleyl phosphate is efficiently absorbed and metabolized in the body. For instance, studies utilizing P31-nuclear magnetic resonance spectroscopy demonstrate that it is hydrolyzed to phosphate and oleyl alcohol, with minimal accumulation in biological systems . This rapid metabolism suggests a favorable safety profile for potential therapeutic applications.

3. Biological Effects on Pathogens

Trioleyl phosphate has demonstrated fungicidal activity against oomycetes, which are significant plant pathogens. It directly inhibits oxidative phosphorylation processes in these organisms, leading to their growth inhibition . Furthermore, it appears to stimulate the plant's natural defense mechanisms against pathogen attacks, enhancing resistance to diseases .

Case Study 1: Contact Dermatitis

A notable case involved a female subject who developed severe contact dermatitis attributed to a cosmetic formulation containing trioleyl phosphate. Patch testing revealed positive reactions at concentrations of 0.5% and 1%, indicating potential sensitization in sensitive individuals . This underscores the importance of evaluating individual responses to phosphorous acid esters in cosmetic applications.

Case Study 2: Efficacy in Agriculture

In agricultural settings, trioleyl phosphate has been tested for its efficacy as a fungicide. Field trials indicated significant reductions in disease incidence when applied to crops susceptible to oomycete infections, demonstrating its potential as an environmentally friendly alternative to synthetic fungicides .

Comparative Analysis of Biological Activity

| Property | Trioleyl Phosphate | Other Alkyl Phosphates |

|---|---|---|

| Oral LD50 (rat) | >2 g/kg | >2 g/kg |

| Metabolism | Rapid hydrolysis | Varies |

| Fungicidal Activity | Yes | Limited |

| Skin Sensitization Potential | Moderate | Varies |

Propriétés

IUPAC Name |

tris(octadec-9-enyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULKPMBZSVVAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710036 | |

| Record name | Trioctadec-9-en-1-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13023-13-7 | |

| Record name | Trioctadec-9-en-1-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.